molecular formula C8H6N2O B3069278 2-(Furan-2-yl)pyrazine CAS No. 32736-95-1

2-(Furan-2-yl)pyrazine

Cat. No.: B3069278
CAS No.: 32736-95-1
M. Wt: 146.15 g/mol
InChI Key: XAZULAQXFJZQTJ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrazine is a heterocyclic compound that features both furan and pyrazine rings These rings are known for their significant roles in various biological and chemical processes

Scientific Research Applications

2-(Furan-2-yl)pyrazine has diverse applications in scientific research:

Future Directions

The future directions of 2-(Furan-2-yl)pyrazine research could involve exploring its potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. There is also a need for more research to clearly understand the mechanism of action of this compound and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of furoin with ammonium acetate or ammonia, which leads to the formation of 2,3,5,6-tetra(furan-2-yl)pyrazine . This reaction involves the nucleophilic attack of ammonia on the carbonyl group of furoin, generating an alcohol-imine intermediate and releasing a water molecule.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the furan or pyrazine rings are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed depend on the specific reaction and conditions. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrazine involves its interaction with various molecular targets and pathways. The unique structure allows it to bind to specific enzymes and receptors, inhibiting or modulating their activity. For instance, pyrazine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Furan-2-yl)pyrazine is unique due to the combination of furan and pyrazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZULAQXFJZQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954395
Record name 2-(Furan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32736-95-1
Record name 2-Furanylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Furan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURANYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6MOI8J59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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